Cas no 15861-24-2 (5-Cyanoindole)
5-Cyanoindole Chemical and Physical Properties
Names and Identifiers
-
- Indole-5-carbonitrile
- 1H-INDOLE-5-CARBONITRILE
- 5-CI
- 5-CYANOINDOLE
- 5-INDOLECARBONITRILE
- TIMTEC-BB SBB004148
- 5-Cyano-1H-indole
- indoline-5-carbonitrile
- Indolecarbonitrile
- Indole-5-carnonitrile
- 5-Cyanoindolecas
- 1H-indol-5-carbonitrile
- 5-CYANOINDOL
- 5-cyano-indole
- 5-cyanotryptamine
- 5-CYANOINDOLE 98%
- 5-Cyanoindole,99%
- 5-Cyanoindole ,98%
- 5-Cyano indole
- YHYLDEVWYOFIJK-UHFFFAOYSA-N
- indole-5-cyano-
- indol-5-carbonitrile
- Indole, 5-cyano-
- PubChem7326
- KSC179A2T
- BCP26499
- STR04400
- STK802138
- BBL
- EN300-97267
- F2158-0363
- CS-M1444
- NCGC00340972-01
- HY-77057
- AC-7424
- C-8840
- 91201-84-2
- CHEMBL294926
- AB01331743-02
- SY006206
- MFCD00005669
- 240812-99-1
- PB25883
- 15861-24-2
- EINECS 239-986-4
- AKOS005206715
- BP-10151
- BDBM50220678
- CG-0514
- A3327A31-2A0C-4860-8157-F2773DE25B9E
- NS00025158
- DTXSID40166477
- A15267
- InChI=1/C9H6N2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11
- FT-0627224
- FT-0627223
- SB20070
- Z1203730728
- SCHEMBL91366
- AM20060210
- Indole-5-carbonitrile, 99%
- Indole-5-carbonitrile,98%
- DTXCID5088968
- ALBB-022905
- DB-014571
- 5-Cyanoindole
-
- MDL: MFCD00005669
- Inchi: 1S/C9H6N2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11H
- InChI Key: YHYLDEVWYOFIJK-UHFFFAOYSA-N
- SMILES: N1C=CC2C=C(C#N)C=CC1=2
- BRN: 116738
Computed Properties
- Exact Mass: 142.05300
- Monoisotopic Mass: 142.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 39.6
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Quasi white crystals
- Density: 1.1777 (rough estimate)
- Melting Point: 105.0 to 108.0 deg-C
- Boiling Point: 350°C at 760 mmHg
- Flash Point: 121.9℃
- Refractive Index: 1.6211 (estimate)
- Water Partition Coefficient: Soluble in chloroform, hexane and methanol. Insoluble in water.
- PSA: 39.58000
- LogP: 2.03958
- Sensitiveness: Air & Light Sensitive
- Solubility: Not determined
5-Cyanoindole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:3276
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S22
- FLUKA BRAND F CODES:8-10
- RTECS:NL5993120
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
5-Cyanoindole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Cyanoindole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 036371-5g |
5-Cyanoindole |
15861-24-2 | 97% | 5g |
£10.00 | 2022-03-01 | |
| Fluorochem | 036371-10g |
5-Cyanoindole |
15861-24-2 | 97% | 10g |
£16.00 | 2022-03-01 | |
| Fluorochem | 036371-25g |
5-Cyanoindole |
15861-24-2 | 97% | 25g |
£30.00 | 2022-03-01 | |
| Fluorochem | 036371-100g |
5-Cyanoindole |
15861-24-2 | 97% | 100g |
£102.00 | 2022-03-01 | |
| Alichem | A199000353-5g |
5-Cyanoindole |
15861-24-2 | 98% | 5g |
10.00 USD | 2021-06-01 | |
| Alichem | A199000353-25g |
5-Cyanoindole |
15861-24-2 | 98% | 25g |
37.00 USD | 2021-06-01 | |
| Alichem | A199000353-100g |
5-Cyanoindole |
15861-24-2 | 98% | 100g |
111.00 USD | 2021-06-01 | |
| AstaTech | 23034-25/G |
5-CYANOINDOLE |
15861-24-2 | 95% | 25g |
$29 | 2023-09-18 | |
| AstaTech | 23034-100/G |
5-CYANOINDOLE |
15861-24-2 | 95% | 100g |
$137 | 2023-09-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C101133-100g |
5-Cyanoindole |
15861-24-2 | 99% | 100g |
¥859.90 | 2023-09-04 |
5-Cyanoindole Suppliers
5-Cyanoindole Related Literature
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James C. Burnett,Chaemin Lim,Brian D. Peyser,Lalith P. Samankumara,Marina Kovaliov,Raffaele Colombo,Stacie L. Bulfer,Matthew G. LaPorte,Ann R. Hermone,Connor F. McGrath,Michelle R. Arkin,Rick Gussio,Donna M. Huryn,Peter Wipf Org. Biomol. Chem. 2017 15 4096
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James C. Burnett,Chaemin Lim,Brian D. Peyser,Lalith P. Samankumara,Marina Kovaliov,Raffaele Colombo,Stacie L. Bulfer,Matthew G. LaPorte,Ann R. Hermone,Connor F. McGrath,Michelle R. Arkin,Rick Gussio,Donna M. Huryn,Peter Wipf Org. Biomol. Chem. 2017 15 4096
-
Kai-Li Tan,Hao-Nan Wang,Tao Dong,Cheng-Pan Zhang Org. Biomol. Chem. 2021 19 5368
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Fanglei Chen,Min Lei,Lihong Hu Green Chem. 2014 16 2472
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5. Synthesis of 3-acylindoles via copper-mediated oxidative decarbethoxylation of ethyl arylacetatesAnjali Jaiswal,Anup Kumar Sharma,Krishna Nand Singh Org. Biomol. Chem. 2020 18 1623
Additional information on 5-Cyanoindole
5-Cyanoindole (CAS No. 15861-24-2): A Versatile Building Block in Medicinal Chemistry
5-Cyanoindole (CAS No. 15861-24-2) is a valuable heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound, characterized by its indole core with a cyano group at the 5-position, serves as a key intermediate in the synthesis of various bioactive molecules and pharmaceutical agents.
The indole scaffold is a fundamental structure in many natural products and synthetic compounds, known for its diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. The introduction of a cyano group at the 5-position of the indole ring imparts additional reactivity and functional versatility, making 5-Cyanoindole an attractive starting material for the development of novel therapeutic agents.
Recent studies have highlighted the importance of 5-Cyanoindole in the design and synthesis of drugs targeting various diseases. For instance, researchers at the University of California, San Francisco, have demonstrated that derivatives of 5-Cyanoindole exhibit potent anti-cancer activity by selectively inhibiting specific kinases involved in tumor growth and metastasis. These findings underscore the potential of 5-Cyanoindole-based compounds as lead candidates for cancer therapy.
In addition to its anti-cancer properties, 5-Cyanoindole has shown promise in the treatment of neurological disorders. Studies conducted at Harvard Medical School have revealed that certain derivatives of 5-Cyanoindole can modulate neurotransmitter systems and protect against neurodegeneration. These compounds have been found to improve cognitive function and reduce symptoms in animal models of Alzheimer's disease and Parkinson's disease.
The synthetic accessibility of 5-Cyanoindole further enhances its utility in drug discovery. Various synthetic routes have been developed to efficiently produce this compound, including metal-catalyzed reactions and multicomponent assemblies. One notable method involves the Pd-catalyzed coupling of 5-bromoindole with cyanide sources, providing a scalable and cost-effective approach to synthesize 5-Cyanoindole.
The physical and chemical properties of 5-Cyanoindole are well-characterized, making it suitable for a wide range of applications. It is a solid at room temperature with a melting point around 130°C and is soluble in common organic solvents such as DMSO and DMF. The compound's stability under various reaction conditions ensures its reliability as a building block in complex synthetic sequences.
In conclusion, 5-Cyanoindole (CAS No. 15861-24-2) stands out as a versatile and promising compound in the realm of medicinal chemistry. Its unique structural features and diverse biological activities make it an essential component in the development of novel therapeutics for cancer, neurological disorders, and other diseases. Ongoing research continues to uncover new applications and optimize synthetic methods, further solidifying the importance of this compound in modern drug discovery efforts.
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